molecular formula C8H9NO2 B13928964 3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde

3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde

Cat. No.: B13928964
M. Wt: 151.16 g/mol
InChI Key: BBPVSKIEUKRRHG-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. As a 3,5-disubstituted isoxazole derivative, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities and presence in pharmacologically active molecules . The compound features a carbaldehyde functional group, which provides a versatile handle for further synthetic modification and elaboration into more complex structures via condensation, reduction, or nucleophilic addition reactions. Isoxazole cores are privileged scaffolds in drug discovery, frequently utilized in the synthesis of compounds with potential antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The specific substitution pattern of this compound, combining a cyclopropylmethyl group at the 3-position with an aldehyde at the 5-position, makes it a valuable intermediate for constructing targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. The cyclopropyl group is often employed in lead optimization to influence the molecule's metabolic stability, conformational geometry, and physicochemical properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is an essential tool for scientists working in early-stage discovery and chemical biology.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-(cyclopropylmethyl)-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C8H9NO2/c10-5-8-4-7(9-11-8)3-6-1-2-6/h4-6H,1-3H2

InChI Key

BBPVSKIEUKRRHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NOC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of 3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde generally follows these key steps:

  • Formation of a diketone precursor containing the cyclopropylmethyl substituent.
  • Cyclization with hydroxylamine or related reagents to form the isoxazole ring.
  • Introduction or unmasking of the aldehyde group at the 5-position of the isoxazole.

The methods vary mainly in the choice of starting materials, solvents, catalysts, and reaction conditions, with emphasis on yield, safety, and environmental impact.

Preparation via Cyclization of 1-Cyclopropyl-3-Diketone Precursors

A patented method describes the preparation of isoxazole intermediates structurally related to this compound starting from 1-cyclopropyl-3-(aryl)propane-1,3-dione derivatives (Formula I) and reactive formylating agents (Formula II) in the presence of organic solvents and bases.

Key steps and conditions:

Step Reagents & Conditions Details Outcome
1 Mix compound (I) and compound (II) in dichloroethane or toluene Temperature: 50-60 °C; add triethylamine dropwise Formation of intermediate compound (III)
2 Maintain reaction at 65-70 °C for 2 hours Stirring under controlled temperature High conversion (>99%)
3 Cool reaction to 0-5 °C, quench with HCl solution (pH 4-5) Extract organic phase with dichloroethane, dry and remove solvent Isolation of compound (III)
4 React compound (III) with hydroxylamine hydrochloride in ethanol Temperature: 40-45 °C; reaction time ~5 hours Formation of isoxazole derivative (IV) with cyclopropylmethyl substituent

This approach avoids the use of corrosive acetic anhydride and expensive triethyl orthoformate, making the process safer, more economical, and environmentally friendly. The yield of the isoxazole product exceeds 92%, with purity above 93%.

Cyclization with Hydroxylamine Hydrochloride

The cyclization of β-diketone intermediates with hydroxylamine hydrochloride to form isoxazole rings is a well-established method. In the case of this compound, the diketone precursor bearing the cyclopropylmethyl group is treated with hydroxylamine hydrochloride in ethanol at 40-45 °C for approximately 4-5 hours to afford the isoxazole aldehyde derivative.

This reaction proceeds smoothly under mild conditions and allows for high yields and selectivity. The subsequent isolation involves solvent removal under reduced pressure and purification by organic solvent extraction.

Alternative Synthetic Strategies and Related Isoxazole Derivatives

While direct literature on this compound is limited, related isoxazole derivatives have been synthesized via analogous routes involving:

  • Bromination of fumarate derivatives followed by condensation with hydroxylamine to form hydroxyisoxazole esters, which can be further functionalized.
  • Claisen condensation of cyclopropyl-containing ketones with oxalate esters to form diketoesters, followed by cyclization with hydroxylamine or substituted hydrazines to yield isoxazole carboxylates or aldehydes.

These methods highlight the versatility of diketone intermediates and hydroxylamine derivatives in constructing substituted isoxazole rings with cyclopropylmethyl groups.

Comparative Analysis of Preparation Methods

Feature Patented Method (Ref.) Traditional Acetic Anhydride Method Alternative Photoflow Bromination (Ref.)
Starting materials 1-cyclopropyl-3-diketone + formylating agent 1-cyclopropyl-3-diketone + acetic anhydride + triethyl orthoformate Dimethyl fumarate + bromination + hydroxyurea
Solvents Dichloroethane, toluene, ethanol Acetic anhydride, ethanol Photoflow conditions, various solvents
Reaction temperature 50-70 °C 104-125 °C reflux Photochemical irradiation
Yield >92% ~90% Not specified for aldehyde derivative
Environmental impact Lower corrosivity, safer, less waste High corrosivity, acetic acid by-products Requires photochemical setup
Scalability Demonstrated on 100 g scale Industrially used but less green Demonstrated for related isoxazole esters

Summary of Research Results

The patented method provides a robust, safe, and efficient route to this compound intermediates with high yield and purity. Key advantages include:

  • Avoidance of harsh reagents like acetic anhydride.
  • Mild reaction conditions (40-70 °C).
  • High conversion rates (>99%) and yields (>92%).
  • Environmentally friendly solvent choices.
  • Scalable process with straightforward workup.

The use of hydroxylamine hydrochloride for cyclization is critical for forming the isoxazole ring and introducing the aldehyde functionality at the 5-position.

Chemical Reactions Analysis

3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions include functionalized isoxazole derivatives with potential biological activities .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents
3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde (Target) C₈H₉NO₂ 151.16* Cyclopropylmethyl (position 3)
3-(4-Chlorophenyl)isoxazole-5-carbaldehyde C₁₀H₆ClNO₂ 207.61 4-Chlorophenyl (position 3)
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde C₁₀H₆ClNO₂ 207.61 3-Chlorophenyl (position 3)
3-(Benzyloxy)isoxazole-5-carbaldehyde C₁₁H₉NO₃ 203.19 Benzyloxy (position 3)
3-(2'-Fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone C₁₆H₁₂FN₃O₂ 313.29 2-Fluorophenyl (position 3) + hydrazone

*Calculated based on the Hill formula (C₈H₉NO₂).

Key Observations:
  • Chlorophenyl derivatives (e.g., 3-(4-chlorophenyl)isoxazole-5-carbaldehyde) exhibit higher molecular weights due to the aromatic chlorine substituent, which increases lipophilicity and may improve membrane permeability . The benzyloxy group in 3-(benzyloxy)isoxazole-5-carbaldehyde introduces an ether linkage, enhancing solubility in polar solvents compared to the cyclopropylmethyl analog .

Physical and Chemical Properties

  • Solubility: The cyclopropylmethyl group’s nonpolar nature likely reduces aqueous solubility compared to chlorophenyl or benzyloxy analogs, which benefit from halogen or oxygen-based polarity . Aldehyde-containing isoxazoles generally exhibit moderate solubility in organic solvents like DMSO or ethanol.

Biological Activity

3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde is a compound belonging to the isoxazole family, known for its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.

  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.17 g/mol
  • IUPAC Name : 3-(Cyclopropylmethyl)-1,2-oxazole-5-carbaldehyde

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with isoxazole derivatives under specific conditions. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. Below are detailed findings from various studies.

Anticancer Activity

A study conducted on human promyelocytic leukemia cells (HL-60) evaluated the cytotoxic effects of this compound. The results indicated an IC50 value ranging from 86 to 755 μM, demonstrating varying levels of cytotoxicity among different derivatives of isoxazoles. Notably, the compound induced apoptosis by decreasing Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving cell cycle arrest and apoptosis promotion .

Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using a rat model of arthritis. The results showed a significant reduction in knee swelling, indicating potential therapeutic applications for inflammatory conditions .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. This compound has been shown to modulate the expression of genes related to apoptosis and cell cycle regulation.

Data Table: Biological Activity Overview

Activity Target Cells IC50 (μM) Mechanism
AnticancerHL-60 (Leukemia)86 - 755Induces apoptosis via Bcl-2 downregulation
Anti-inflammatoryRat Arthritis ModelN/AReduces knee swelling

Case Studies

  • Cytotoxicity Study : A comprehensive study on various isoxazole derivatives highlighted that this compound exhibited robust cytotoxicity against HL-60 cells. The study utilized MTT assays to determine cell viability and RT-PCR for gene expression analysis .
  • Inflammation Model : In a preclinical trial involving rats with induced arthritis, administration of the compound led to a marked decrease in inflammation markers, suggesting its potential as an anti-inflammatory agent .

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